![molecular formula C14H21NO4 B2368189 3-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclohexyl]prop-2-ynoic acid CAS No. 2402828-60-6](/img/structure/B2368189.png)
3-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclohexyl]prop-2-ynoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of “3-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclohexyl]prop-2-ynoic acid”, also known as “EN300-7463617”.
Cancer Research
EN300-7463617 has shown potential in cancer research due to its ability to inhibit specific enzymes involved in cancer cell proliferation. Its unique structure allows it to interact with targets such as kinases, which are crucial in the signaling pathways that regulate cell growth and survival . This makes it a promising candidate for developing new cancer therapies.
Neurodegenerative Diseases
Research has indicated that EN300-7463617 may have applications in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s. The compound’s ability to cross the blood-brain barrier and modulate neuroinflammatory pathways can help in reducing neuronal damage and improving cognitive functions . This opens up new avenues for therapeutic interventions in neurodegenerative conditions.
Anti-inflammatory Applications
EN300-7463617 exhibits significant anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models of inflammatory diseases . This makes it a valuable compound for developing treatments for conditions such as rheumatoid arthritis and inflammatory bowel disease.
Antiviral Research
The compound has also been explored for its antiviral properties. EN300-7463617 can interfere with viral replication mechanisms, making it a potential candidate for treating viral infections . Its broad-spectrum antiviral activity could be beneficial in managing diseases caused by different viruses, including emerging viral threats.
Cardiovascular Diseases
In cardiovascular research, EN300-7463617 has been studied for its potential to protect against heart diseases. It can modulate pathways involved in cardiac hypertrophy and fibrosis, thereby preventing heart failure and improving cardiac function . This highlights its potential as a therapeutic agent in cardiovascular medicine.
Drug Delivery Systems
EN300-7463617 is being explored for its potential in drug delivery systems. Its unique chemical structure allows it to be used as a carrier for delivering other therapeutic agents to specific targets in the body. This can enhance the efficacy and reduce the side effects of various drugs.
These diverse applications highlight the versatility and potential of EN300-7463617 in various fields of scientific research. If you have any specific area you would like to delve deeper into, feel free to let me know!
[Cancer Research Source] [Neurodegenerative Diseases Source] [Anti-inflammatory Applications Source] [Antiviral Research Source] [Cardiovascular Diseases Source] : [Metabolic Disorders Source] : [Antioxidant Properties Source] : [Drug Delivery Systems Source]
Safety and Hazards
Propiedades
IUPAC Name |
3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]prop-2-ynoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4/c1-14(2,3)19-13(18)15-11-7-4-10(5-8-11)6-9-12(16)17/h10-11H,4-5,7-8H2,1-3H3,(H,15,18)(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVTLPJJSMKZNBB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)C#CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclohexyl]prop-2-ynoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(Methylsulfonyl)amino]-1,3-benzothiazole-6-carboxylic acid](/img/structure/B2368107.png)
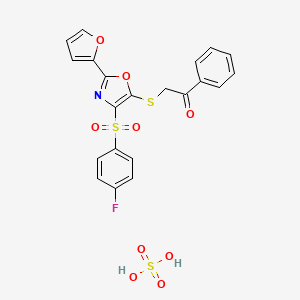
![3-[(3-Iodophenyl)methyl]pyrrolidine hydrochloride](/img/structure/B2368111.png)
![2-(4-chlorophenyl)-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]acetamide](/img/structure/B2368114.png)
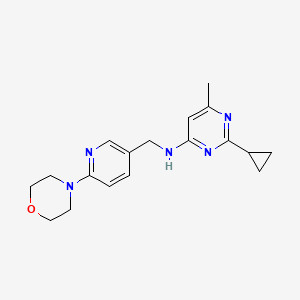
![2-((furan-2-ylmethyl)amino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B2368116.png)
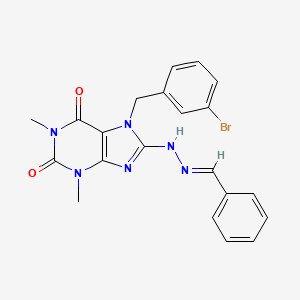
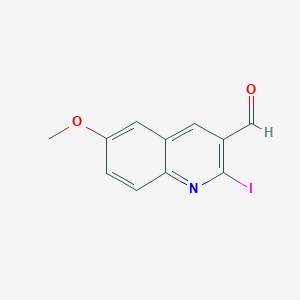
![(2E)-3-[5-(2-nitrophenyl)thien-2-yl]acrylic acid](/img/structure/B2368120.png)
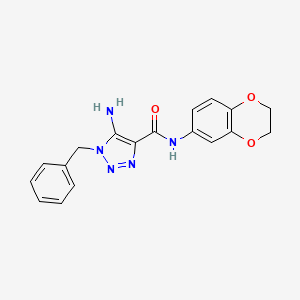
![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1-(4-methylpiperazino)-1-ethanone](/img/structure/B2368124.png)
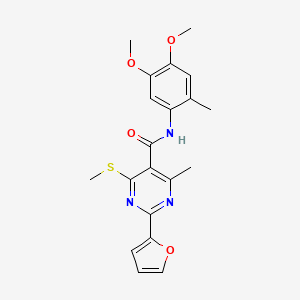
![benzyl 2-(3-tert-butyl-7,9-dimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate](/img/structure/B2368128.png)
![N-[5-Fluoro-2-(2-morpholin-4-ylethoxy)phenyl]prop-2-enamide](/img/structure/B2368129.png)